(R)-2-Amino-4-(3-methylphenyl)butanoic acid
CAS No.:
Cat. No.: VC13651722
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO2 |
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Molecular Weight | 193.24 g/mol |
IUPAC Name | (2R)-2-amino-4-(3-methylphenyl)butanoic acid |
Standard InChI | InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Standard InChI Key | HEJMMMOBDAVUBT-SNVBAGLBSA-N |
Isomeric SMILES | CC1=CC(=CC=C1)CC[C@H](C(=O)O)N |
SMILES | CC1=CC(=CC=C1)CCC(C(=O)O)N |
Canonical SMILES | CC1=CC(=CC=C1)CCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(R)-2-Amino-4-(3-methylphenyl)butanoic acid (CAS: 1260588-99-5) has the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol . Its IUPAC name, (R)-2-amino-4-(m-tolyl)butanoic acid, reflects the stereochemistry at the C2 position and the meta-methyl substitution on the phenyl ring. The SMILES notation, CC1=CC(CCC@@HC(=O)O)=CC=C1, explicitly denotes the (R)-configuration .
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1260588-99-5 | |
Molecular Formula | C₁₁H₁₅NO₂ | |
Molecular Weight | 193.25 g/mol | |
Purity | ≥95% | |
Optical Rotation ([α]D) | Not reported | — |
Solubility | Likely polar solvents (e.g., DMSO, water) | — |
The absence of reported optical rotation values underscores the need for further experimental characterization.
Stereochemical Significance
The (R)-enantiomer is distinct from its (S)-counterpart and racemic forms, which may exhibit divergent biological activities. For example, the (S)-3-amino-4-(2-furyl)butanoic acid analog shows preferential incorporation into peptide chains, suggesting that the stereochemistry of (R)-2-amino-4-(3-methylphenyl)butanoic acid could influence its interactions with enzymatic systems.
Synthesis and Industrial Production
Industrial Manufacturing
Large-scale production likely employs:
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Continuous-Flow Reactors: To enhance reaction efficiency and safety.
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Enantioselective Catalysis: Using chiral catalysts to favor the (R)-enantiomer.
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Automated Quality Control: HPLC and NMR for batch consistency .
Applications in Scientific Research
Pharmaceutical Development
The compound’s structure suggests potential as:
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Peptide Backbone Modifier: The meta-methyl group could stabilize hydrophobic interactions in drug-receptor binding.
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Enzyme Inhibitor: Analogous compounds inhibit GABA transaminase or kinases, hinting at therapeutic applications in neurological disorders or cancer.
Material Science
Its aromatic and flexible moieties make it a candidate for:
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Supramolecular Assemblies: As a building block for self-assembling nanostructures.
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Chiral Stationary Phases: In HPLC columns for enantiomer separation.
Mechanistic Insights and Biological Relevance
Putative Molecular Targets
While direct studies are lacking, structurally similar compounds interact with:
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GABA Receptors: Modulating neurotransmitter activity.
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Aminoacyl-tRNA Synthetases: Affecting protein synthesis.
Metabolic Pathways
The phenyl and methyl groups may influence:
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CYP450 Metabolism: Altering drug half-life.
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Membrane Permeability: Enhanced lipophilicity compared to unsubstituted analogs.
Comparative Analysis with Structural Analogs
Substituted Phenyl Derivatives
Heterocyclic Analogues
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4-Amino-4-(furan-2-yl)butanoic acid: The furan ring’s electron-rich nature facilitates metal coordination, unlike the methylphenyl group.
Recent Advances and Future Directions
Despite its potential, (R)-2-amino-4-(3-methylphenyl)butanoic acid remains understudied. Priority research areas include:
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Enantioselective Synthesis Optimization: To improve yields and scalability.
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In Vivo Pharmacokinetics: Assessing absorption, distribution, and excretion.
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Target Identification: High-throughput screening against disease-relevant protein libraries.
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